molecular formula C16H17NO2S B276564 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid

4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid

Cat. No. B276564
M. Wt: 287.4 g/mol
InChI Key: OEDDXEIJYRUVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been used for scientific research purposes. It is a potent agonist of the CB1 receptor and has been shown to have a high affinity for this receptor.

Mechanism of Action

4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid binds to this receptor, it activates a cascade of signaling pathways that result in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid and other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid are similar to those of other synthetic cannabinoids. 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid has been shown to produce a range of psychoactive effects, including euphoria, relaxation, and altered perception. It has also been shown to have potential therapeutic applications for the treatment of pain, anxiety, and other medical conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid in lab experiments is that it is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of synthetic cannabinoids on this receptor. However, one limitation of using 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are several future directions for research on 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid and other synthetic cannabinoids. One area of research is the potential therapeutic applications of these compounds, particularly for the treatment of pain, anxiety, and other medical conditions. Another area of research is the development of new synthetic cannabinoids with improved potency and selectivity for the CB1 receptor. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and central nervous system.
Conclusion:
In conclusion, 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid is a synthetic cannabinoid that has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It is a potent agonist of this receptor and has potential therapeutic applications for the treatment of pain, anxiety, and other medical conditions. While 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid has advantages for lab experiments, it is important to continue researching the long-term effects of synthetic cannabinoids on the brain and central nervous system.

Synthesis Methods

The synthesis of 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(methylsulfanyl)benzylamine in the presence of a reducing agent such as zinc powder. The resulting product is then purified through column chromatography to obtain pure 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid. This synthesis method has been used successfully in several studies to produce 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid for scientific research purposes.

Scientific Research Applications

4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high affinity for this receptor and to be a potent agonist. 4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid has also been used to study the effects of synthetic cannabinoids on the central nervous system and to investigate the potential therapeutic applications of these compounds.

properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-3-[(4-methylsulfanylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C16H17NO2S/c1-11-3-6-13(16(18)19)9-15(11)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

OEDDXEIJYRUVJB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(C=C2)SC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(C=C2)SC

Origin of Product

United States

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